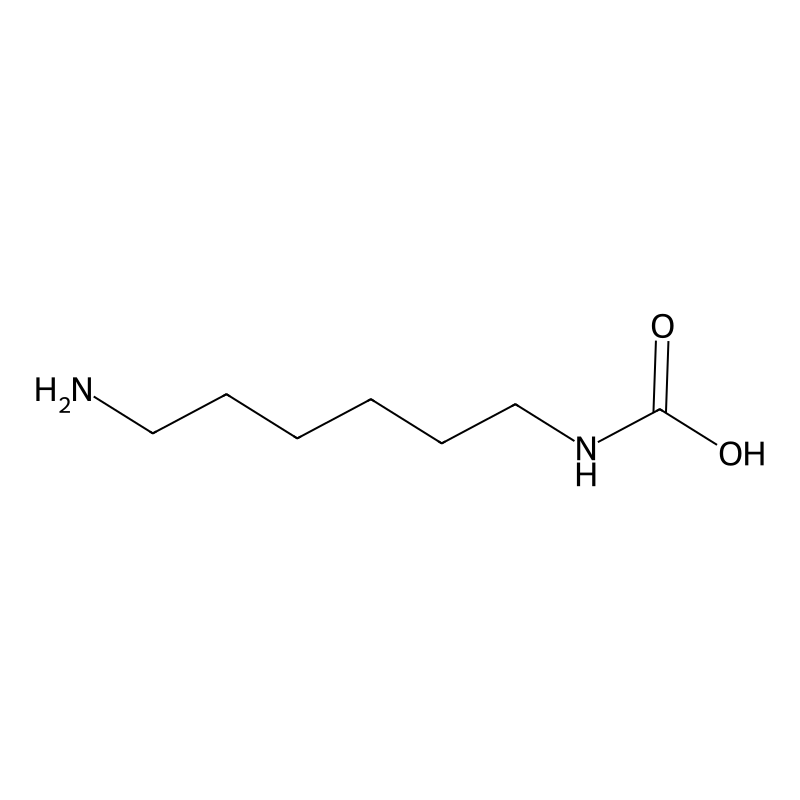

(6-Aminohexyl)carbamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(6-Aminohexyl)carbamic acid, with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol, is a compound characterized by its amino and carbamic acid functional groups. It is also known by various synonyms, including hexamethylenediamine carbamate and diak1. This compound appears as a white solid and has a melting point ranging from 154 to 158 °C, with a boiling point of approximately 159.19 °C at standard atmospheric pressure. It is soluble in water at a concentration of 128.65 g/L at 25 °C .

Organic Synthesis:

(6-Aminohexyl)carbamic acid contains both an amino group (NH2) and a carboxylic acid group (COOH). These functional groups can be used in various organic synthesis reactions, such as:

- Amide Bond Formation: The amino group can react with the carboxylic acid group of another molecule to form an amide bond, creating new molecules with specific properties.

- Esterification: The carboxylic acid group can react with an alcohol to form an ester. Esters can be used as fragrances, solvents, and in various biological applications.

Material Science:

The amino group in (6-Aminohexyl)carbamic acid can potentially be used in the development of new materials with specific properties:

- Polymers: The amino group can be incorporated into polymer chains, leading to materials with enhanced functionalities like adhesion, self-assembly, or biocompatibility.

- Metal-Organic Frameworks (MOFs): The amino group can be used to design and synthesize MOFs, which are porous materials with potential applications in gas adsorption, catalysis, and drug delivery.

Biological Applications:

- Drug Design: The molecule's structure might inspire the design of new drugs with specific biological targets, although further research is needed to explore this possibility.

- Bioconjugation: The amino group might be used to attach the molecule to other biomolecules for various applications, such as drug delivery or the development of new biomaterials.

- Decomposition: Under certain conditions, it may decompose to release ammonia and carbon dioxide.

- Esterification: It can react with alcohols to form esters, which is significant for developing derivatives with altered properties.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further derivatization reactions .

The synthesis of (6-Aminohexyl)carbamic acid can be achieved through several methods:

- Direct Reaction of Hexamethylenediamine with Carbon Dioxide: This method involves reacting hexamethylenediamine with carbon dioxide under controlled conditions to yield the carbamate.

- Carbamoylation of Hexamethylenediamine: This involves treating hexamethylenediamine with an isocyanate or phosgene derivative to produce the desired carbamic acid.

- Hydrolysis of Carbamate Esters: Starting from ester derivatives, hydrolysis can yield (6-Aminohexyl)carbamic acid under acidic or basic conditions .

(6-Aminohexyl)carbamic acid finds applications in various fields:

- Pharmaceuticals: It may be used as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its reactive nature.

- Polymer Chemistry: As a building block for creating polyurethanes and other polymers .

Studies on the interactions of (6-Aminohexyl)carbamic acid with other compounds are essential to understand its reactivity and potential applications. Its interactions may include:

- Binding Studies: Investigating how it binds to enzymes or receptors could reveal its role in biological systems.

- Synergistic Effects: Understanding how it interacts with other drugs or chemicals could enhance its efficacy or reduce toxicity.

(6-Aminohexyl)carbamic acid shares structural features with several related compounds. Here are some comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexamethylenediamine | C₆H₁₈N₂ | A precursor to (6-Aminohexyl)carbamic acid; lacks carbamate functionality. |

| 6-Aminohexyl(ethyl)carbamic acid | C₉H₂₀N₂O₂ | Contains an ethyl group; potentially alters solubility and reactivity. |

| N,N-Diethylcarbamoyl chloride | C₅H₁₁ClN₂O | A reactive derivative used in acylation reactions; differs in reactivity due to chlorine atom. |

The uniqueness of (6-Aminohexyl)carbamic acid lies in its specific chain length and functional groups, which confer distinct chemical properties and potential biological activities compared to these similar compounds .

Structural Characteristics

(6-Aminohexyl)carbamic acid (CAS 143-06-6) features a linear hexyl chain terminated by an amino group ($$-\text{NH}_2$$) and a carbamic acid moiety ($$-\text{NH}-\text{C}(=\text{O})-\text{OH}$$). This bifunctional structure enables participation in diverse chemical reactions, including nucleophilic substitutions and condensations.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.21 g/mol | |

| Melting Point | 154–158 °C | |

| Density | 1.059 ± 0.06 g/cm³ | |

| Water Solubility (25°C) | 128.65 g/L | |

| pKa | -1.41 ± 0.12 | |

| LogP | -2.36 |

The compound’s low LogP value indicates high hydrophilicity, making it suitable for aqueous-phase reactions. Its melting point range suggests stability under moderate thermal conditions, advantageous for industrial processing.

Spectroscopic Data

- NMR: The $$ ^1\text{H} $$-NMR spectrum (CDCl$$ _3 $$) reveals signals at δ 1.36 (s, 18H for tert-butyl groups in protected derivatives), 2.64 (t, 2H), and 3.13 (q, 2H), consistent with its aliphatic backbone.

- IR: Strong absorption bands at 3300 cm$$ ^{-1} $$ ($$\text{N-H}$$ stretch) and 1700 cm$$ ^{-1} $$ ($$\text{C=O}$$ stretch) confirm the presence of amino and carbamate groups.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H228 (35.71%): Flammable solid [Danger Flammable solids];

H315 (64.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Transportation equipment manufacturing

Carbamic acid, N-(6-aminohexyl)-: ACTIVE